molecular formula C14H11ClO B1595444 1-(3-Chlorophenyl)-2-phenylethanone CAS No. 62482-45-5

1-(3-Chlorophenyl)-2-phenylethanone

Cat. No. B1595444
CAS RN: 62482-45-5
M. Wt: 230.69 g/mol
InChI Key: IWDLWRYPZHYWLN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-phenylethanone, also known as 1-chloro-2-phenylethanone, is a chemical compound with the molecular formula C10H9ClO. It is a colorless solid that is soluble in many organic solvents. 1-(3-Chlorophenyl)-2-phenylethanone has been studied for its various applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Catalytic Applications in Chemistry

  • Scientific Field: Chemistry
  • Application Summary: The compound is used in the synthesis of Schiff-Base Metal Complexes, which have significant roles in coordination chemistry .
  • Methods of Application: The ligand named 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine Schiff base was obtained with the method of mixing 2-amino pyridine with 3-chloro benzaldehyde in methanol as an initial material . Transition metals, like Cu (II), were added to the prepared ligand as a dopant .
  • Results or Outcomes: The catalytic activities of the complex were studied using Claisen–Schmidt condensation for the synthesis of chalcone derivatives employed using three different catalysts by an ultrasonication method . The results reveal that the Cu (II) complex showed remarkable catalytic activity and good yield compared to the other catalysts .

Pharmaceutical Applications

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: ®-1-(3-Chlorophenyl)ethylamine plays a very extensive role in making chirally optically active drugs and compounds .
  • Methods of Application: The compound is used as an intermediate in the synthesis of chirally optically active drugs and compounds .
  • Results or Outcomes: The compound has been found to be effective in the synthesis of chirally optically active drugs and compounds .

Identification and Analysis of Piperazines

  • Scientific Field: Forensic Chemistry
  • Application Summary: The compound is used in the identification and analysis of piperazines in seized materials .
  • Methods of Application: The most common synthetic route for 1-(3-chlorophenyl)piperazine (mCPP) involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
  • Results or Outcomes: The compound has been found to be effective in the identification and analysis of piperazines in seized materials .

Synthesis of Thiourea Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound is used in the synthesis of thiourea derivatives .
  • Methods of Application: The compound 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield .
  • Results or Outcomes: The compound has been found to be effective in the synthesis of thiourea derivatives .

Synthesis of Piperazine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound is used in the synthesis of new piperazine derivatives via a click chemistry approach .
  • Methods of Application: A simple, convenient and green synthesis of new 1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl) propyl) piperazine derivatives using 1,3-dipolar cycloaddition (click chemistry) reaction of 1(3-Azidopropyl) 4-(3-chlorophenyl) piperazine with aromatic acetylene in the presence of Cu(I) catalyst in water media has been achieved in very high yield .
  • Results or Outcomes: All the synthesized compounds were characterized by IR, 1H NMR, and mass spectroscopy and these molecules were evaluated in vitro for their antifungal and antibacterial activity .

Identification and Analysis of Synthetic Cathinones

  • Scientific Field: Forensic Chemistry
  • Application Summary: The compound is used in the identification and analysis of synthetic cathinones in seized materials .
  • Methods of Application: The most common synthetic route for 1-(3-chlorophenyl)piperazine involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
  • Results or Outcomes: The compound has been found to be effective in the identification and analysis of synthetic cathinones in seized materials .

properties

IUPAC Name

1-(3-chlorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDLWRYPZHYWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289230
Record name 1-(3-chlorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2-phenylethanone

CAS RN

62482-45-5
Record name 62482-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-chlorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Chen, X Jia, J Huang, J Yuan - The Journal of Organic …, 2014 - ACS Publications
A Pt II -catalyzed intramolecular chemo- and regioselective pentannulation/long-range 1,5-acyl migration reaction is described. This cascade cycloisomerization protocol produces a …
Number of citations: 19 pubs.acs.org
F Hu, J Yang, Y Xia, C Ma, H Xia, Y Zhang… - Organic Chemistry …, 2015 - pubs.rsc.org
Cross-coupling of N-tosylhydrazones with chromium Fischer carbene complexes under catalyst-free conditions has been developed. This protocol employs stable carbene complexes …
Number of citations: 19 pubs.rsc.org

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